

DDO-5936: A Precision Tool for Interrogating Hsp90 Co-chaperone Function

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Compound of Interest

Compound Name: DDO-5936

Cat. No.: B15581829

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the folding, stability, and function of a wide array of client proteins, many of which are integral to cellular signaling pathways implicated in cancer and other diseases. The function of Hsp90 is intricately regulated by a cohort of co-chaperones that modulate its ATPase activity and client protein specificity. One such key co-chaperone is Cdc37, which is primarily responsible for recruiting and stabilizing protein kinase clients for the Hsp90 machinery.[1] The Hsp90-Cdc37 interaction represents a critical node in cellular signaling and has emerged as a promising therapeutic target.

DDO-5936 is a novel small-molecule inhibitor that specifically disrupts the Hsp90-Cdc37 protein-protein interaction (PPI).[2] Unlike traditional Hsp90 inhibitors that target the ATP binding pocket, **DDO-5936** binds to a distinct, previously unknown site on the N-terminal domain of Hsp90, involving the residue Glu47.[2][3][4] This unique mechanism of action allows for the selective modulation of Hsp90's kinase-related functions without inducing a heat shock response, making **DDO-5936** a valuable tool for probing the specific roles of the Hsp90-Cdc37 interaction in cellular processes and for the development of more targeted cancer therapeutics. [4]

These application notes provide a comprehensive overview of **DDO-5936**, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in key cellular and biochemical assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for **DDO-5936**, providing a reference for its potency and selectivity.

Parameter	Value	Assay	Reference
Hsp90-Cdc37 PPI Inhibition			
IC50	8.99 ± 1.21 µM	HTRF Assay (in vitro)	[4]
Binding Affinity to Hsp90			
K D	21.1 µM	Biolayer Interferometry	[5]
Effect on Hsp90 ATPase Activity			
IC50	> 100 µM	Malachite Green Assay	[2][4]
Antiproliferative Activity			
IC50 (HCT116 cells)	8.99 ± 1.21 µM	Cell Proliferation Assay	[4]

Table 1: In Vitro Activity of **DDO-5936**

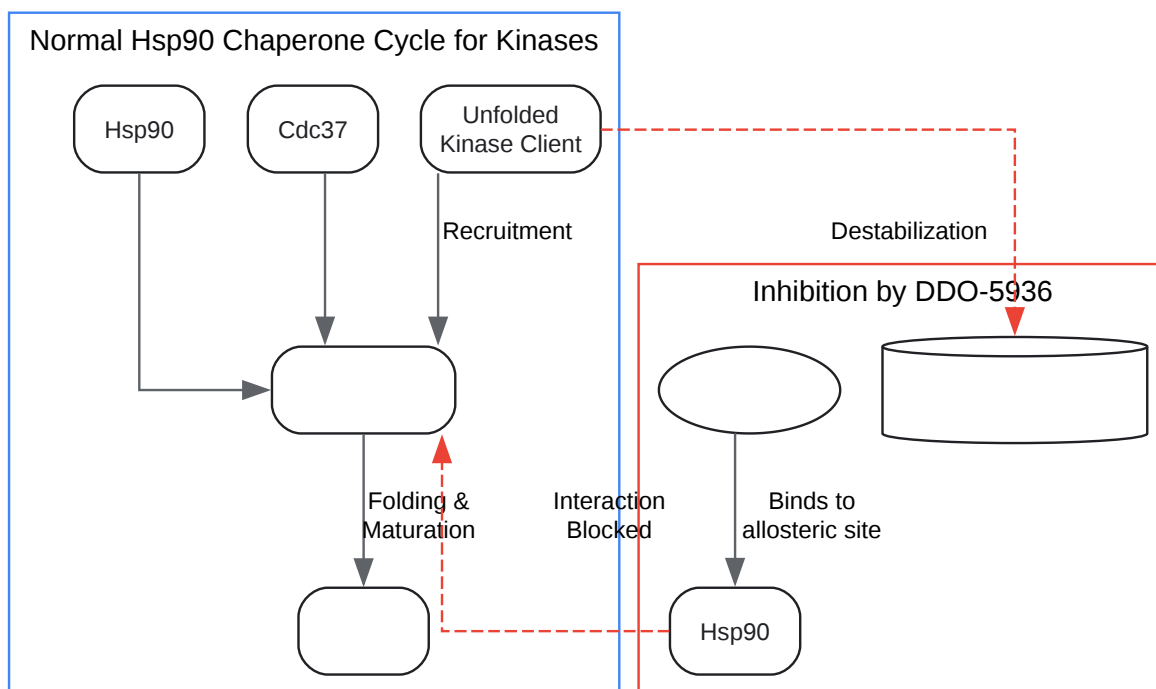
Client Protein	Cell Line	DDO-5936 Concentration	% Decrease in Protein Level (relative to control)	Reference
CDK4	HCT116	10 μ M	Significant decrease	[2]
CDK6	HCT116	10 μ M	Significant decrease	[2]
AKT	HCT116	10 μ M	Significant decrease	[2]
p-AKT	HCT116	10 μ M	Significant decrease	[2]
ERK1/2	HCT116	10 μ M	Significant decrease	[2]
p-ERK1/2	HCT116	10 μ M	Significant decrease	[2]
GR (Glucocorticoid Receptor)	HCT116	up to 40 μ M	No significant change	[5]

Table 2: Effect of **DDO-5936** on Hsp90 Client Protein Levels

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of **DDO-5936** and the workflows for key experimental protocols.

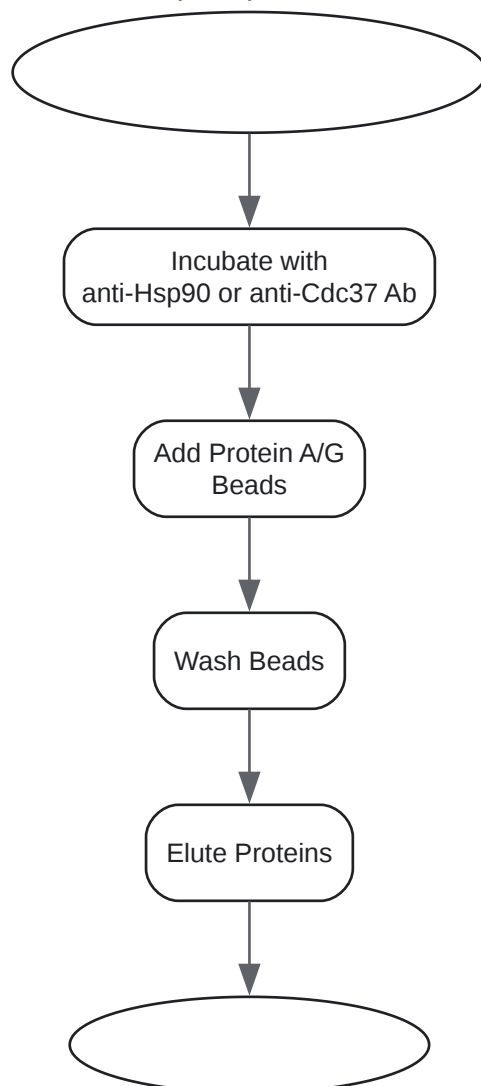
Mechanism of DDO-5936 Action



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Caption: **DDO-5936** binds to Hsp90, preventing Cdc37 interaction and leading to kinase client degradation.

Co-Immunoprecipitation Workflow



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